4-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide
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Overview
Description
4-amino-3,5-dichloro-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C7H7Cl2N3O. It is known for its unique structure, which includes both amino and hydroxy functional groups attached to a dichlorobenzene ring.
Preparation Methods
The synthesis of 4-amino-3,5-dichloro-N’-hydroxybenzenecarboximidamide typically involves multiple steps, starting with the chlorination of aniline derivatives The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachlorideIndustrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-amino-3,5-dichloro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. .
Scientific Research Applications
4-amino-3,5-dichloro-N’-hydroxybenzenecarboximidamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-amino-3,5-dichloro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with DNA, proteins, or other biomolecules .
Comparison with Similar Compounds
4-amino-3,5-dichloro-N’-hydroxybenzenecarboximidamide can be compared with other similar compounds, such as:
4-amino-3,5-dichlorobenzamide: Similar structure but lacks the hydroxy group, which may affect its reactivity and biological activity.
4-amino-3,5-dichlorophenol: Contains a phenol group instead of the carboximidamide group, leading to different chemical and biological properties.
4-amino-3,5-dichlorobenzoic acid: Has a carboxylic acid group instead of the carboximidamide group, resulting in different acidity and reactivity. The uniqueness of 4-amino-3,5-dichloro-N’-hydroxybenzenecarboximidamide lies in its combination of functional groups, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
175205-80-8 |
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Molecular Formula |
C7H7Cl2N3O |
Molecular Weight |
220.05 g/mol |
IUPAC Name |
4-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H7Cl2N3O/c8-4-1-3(7(11)12-13)2-5(9)6(4)10/h1-2,13H,10H2,(H2,11,12) |
InChI Key |
WBOBDNOWHZRGDC-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)/C(=N/O)/N |
SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)C(=NO)N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)C(=NO)N |
Origin of Product |
United States |
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